N-(1-Cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide
Description
N-(1-Cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide is a synthetic small molecule characterized by a propanamide backbone with a 1-cyanocyclopentyl group on the amide nitrogen and a 2,3-dihydro-1H-inden-5-ylsulfonyl substituent on the third carbon of the propanamide chain. Key structural features include:
- 1-Cyanocyclopentyl group: Introduces steric bulk and electron-withdrawing properties due to the nitrile (-CN) moiety.
Spectroscopic data from (e.g., IR peaks at 1681 cm⁻¹ for C=O and 1378/1156 cm⁻¹ for SO₂, ¹H-NMR signals for aromatic protons and exchangeable NH groups) suggest the presence of amide and sulfonyl functionalities.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c19-13-18(9-1-2-10-18)20-17(21)8-11-24(22,23)16-7-6-14-4-3-5-15(14)12-16/h6-7,12H,1-5,8-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATMBDIWJHWDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCS(=O)(=O)C2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison with N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide (CAS 892675-00-2)
Compound A: N-(1-Cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide Compound B: N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide
| Property | Compound A | Compound B |
|---|---|---|
| Amide Substituent | 1-Cyanocyclopentyl (C₆H₈N) | 2,3-Dihydro-1H-inden-5-yl (C₉H₉) |
| Sulfonyl Substituent | 2,3-Dihydro-1H-inden-5-yl (C₉H₉-SO₂) | Phenyl (C₆H₅-SO₂) |
| Molecular Weight | Estimated ~385 g/mol* | 329.413 g/mol |
| Key Functional Groups | Nitrile (-CN), sulfonyl (-SO₂), amide (-CONH-) | Sulfonyl (-SO₂), amide (-CONH-) |
| Electronic Effects | Strong electron-withdrawing nitrile group enhances polarity | Aromatic dihydroindenyl and phenyl groups favor π-π stacking |
| Steric Effects | Bulky bicyclic dihydroindenyl and cyanocyclopentyl groups | Less steric hindrance from phenyl vs. dihydroindenyl |
*Calculated based on hypothetical formula C₂₀H₂₃N₃O₃S; precise data unavailable in provided evidence.
Research Findings and Limitations
- Spectral Discrepancies : The IR data in lacks a nitrile peak, conflicting with Compound A’s structure. This may indicate mislabeling or impurities in the cited study .
- Structural Analogues: Compound B (CAS 892675-00-2) serves as a structural analogue but lacks the cyanocyclopentyl group, limiting direct pharmacological comparisons .
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